molecular formula C5H5ClN2OS B2483938 2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one CAS No. 1504719-85-0

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B2483938
CAS No.: 1504719-85-0
M. Wt: 176.62
InChI Key: BCDCLNYWHZFUHP-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a heterocyclic organic compound with the molecular formula C₅H₅ClN₂OS (CID: 80146801) . Its structure features a 4-methyl-1,2,3-thiadiazole ring substituted at the 5-position with a chloroacetyl group. The compound is characterized by the SMILES string CC1=C(SN=N1)C(=O)CCl and InChIKey BCDCLLNYWHZFUHP-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 133.8 Ų for the [M+H]+ adduct in mass spectrometry .

Properties

IUPAC Name

2-chloro-1-(4-methylthiadiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-3-5(4(9)2-6)10-8-7-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDCLNYWHZFUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of triethylamine, which acts as a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or disrupt protein function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Related Compounds

Compound Name Molecular Formula Molecular Weight Heterocycle Type Key Substituents Notable Features
2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one C₅H₅ClN₂OS 176.63 g/mol 1,2,3-Thiadiazole 4-methyl, chloroacetyl Contains sulfur and nitrogen in the heterocycle
2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one C₆H₇ClN₂OS 192.65 g/mol 1,3-Thiazole 4-methyl, chloroacetyl Thiazole ring with one sulfur and one nitrogen atom
2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one C₁₄H₁₃ClN₂OS 292.78 g/mol Indole-thiazole hybrid 2-methylthiazole, dihydroindole Extended π-system; potential pharmacological relevance
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride C₁₂H₁₂ClNOS 253.75 g/mol 1,3-Thiazole 4-methyl, phenyl, acetyl Ionic form enhances solubility; used in drug discovery

Key Observations :

  • The 1,2,3-thiadiazole core in the target compound distinguishes it from 1,3-thiazole derivatives, altering electronic properties and reactivity. The thiadiazole’s two adjacent nitrogen atoms increase electrophilicity compared to thiazoles .
  • Substituents like chloroacetyl or phenyl groups modulate steric and electronic effects. For example, the indole-thiazole hybrid (292.78 g/mol) exhibits higher molecular weight due to its fused aromatic system .

Key Observations :

  • Chloroacetyl chloride is a common reagent for introducing the chloroacetyl group in analogs .
  • While the target compound lacks direct bioactivity data, its structural analogs (e.g., 4-methyl-1,2,3-thiadiazol-5-yl urea) demonstrate antifungal and plant-protective properties . Thiazole derivatives are more widely studied for drug discovery due to their metabolic stability .

Physicochemical and Spectroscopic Comparisons

  • Solubility: Thiadiazole derivatives like the target compound are typically less polar than thiazoles, limiting solubility in aqueous media. For example, the indole-thiazole hybrid is sparingly soluble in chloroform and methanol .
  • Spectroscopy : The IR spectrum of a related compound (5a) shows a carbonyl stretch at 1680 cm⁻¹ , consistent with the chloroacetyl group .

Biological Activity

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a compound belonging to the class of thiadiazoles, which are characterized by their five-membered heterocyclic structures containing sulfur and nitrogen. This compound has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C5_5H5_5ClN2_2OS
  • Molecular Weight : 176.63 g/mol
  • SMILES : CC1=C(SN=N1)C(=O)CCl
  • InChI : InChI=1S/C5H5ClN2OS/c1-3-5(4(9)2-6)10-8-7-3/h2H2,1H3

The compound exhibits significant biochemical properties that influence various cellular processes. Notably, it has been shown to interact with several enzymes and proteins, leading to various biological effects:

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which play a role in inflammation and pain signaling. Inhibition of these enzymes can lead to anti-inflammatory effects.

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase enzymes. This process is vital for eliminating damaged or unwanted cells and has therapeutic implications in cancer treatment.

Cellular Effects

The biological activity of this compound extends to various cell types:

Cancer Cells

Studies have demonstrated that this compound can significantly affect cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The compound's cytotoxic effects are attributed to its ability to induce programmed cell death through apoptosis pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains and have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances antibacterial activity.

Case Studies and Experimental Data

Several studies have investigated the biological activities of compounds related to this compound:

Study Cell Line IC50 Value (µg/mL) Mechanism
MCF-7 (Breast Cancer)10.10Apoptosis induction
HepG2 (Liver Cancer)5.36Apoptosis induction
B. subtilis (Bacteria)MIC = 32–42Antimicrobial activity

These findings indicate that structural modifications can significantly enhance the compound's biological activity.

Molecular Mechanism

At the molecular level, this compound binds to active sites on target enzymes such as COX and those involved in bacterial cell wall synthesis. This binding inhibits their function, leading to reduced inflammation or bacterial growth.

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing potential antimicrobial and anticancer agents. Its derivatives are actively being studied for their biological activities, including enzyme inhibition and receptor binding.

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